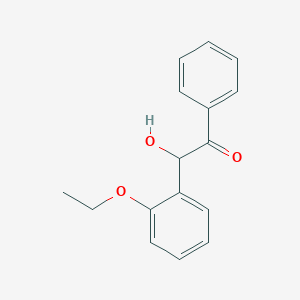
Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl- typically involves the reaction of 2-ethoxybenzaldehyde with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl-, such as ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanone, 2-(2-ethoxyphenyl)-2-hydroxy-1-phenyl- include:
- Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-
- Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-
- 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone .
Uniqueness
Its ethoxy and hydroxy substituents provide specific sites for chemical modifications, making it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
174647-38-2 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-2-19-14-11-7-6-10-13(14)16(18)15(17)12-8-4-3-5-9-12/h3-11,16,18H,2H2,1H3 |
InChI Key |
QLWRSKKSUXJNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















